![molecular formula C12H19N3S B6437192 1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane CAS No. 2549030-13-7](/img/structure/B6437192.png)
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane
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Overview
Description
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl and a methylsulfanyl group, and an azepane ring
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 2-methylsulfanyl-1,4-dihydropyrimidine derivatives, have been synthesized and tested for analgesic activity . Therefore, it’s plausible that this compound may also interact with pain receptors or enzymes involved in pain signaling pathways.
Mode of Action
It’s known that the compound can undergo a reaction with heterocyclic ch acids, leading to a formal cleavage of the substrate and the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving nucleophilic substitution .
Pharmacokinetics
Similar compounds, such as 2-methylsulfanyl-1,4-dihydropyrimidine derivatives, have been synthesized and their in silico adme and physicochemical properties calculated using software tools . These properties would impact the compound’s bioavailability and overall pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-methyl-2-(methylsulfanyl)pyrimidine with azepane under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(methylsulfanyl)pyrimidine: Shares the pyrimidine core but lacks the azepane ring.
1-(pyrimidin-4-yl)pyrazole: Contains a pyrimidine ring but with a different substituent pattern.
Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic compound with different biological activities.
Uniqueness
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane is unique due to the presence of both the azepane and pyrimidine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Biological Activity
The compound 1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula: C₁₁H₁₄N₂S
- Molecular Weight: 218.31 g/mol
The compound features a pyrimidine ring substituted with a methylsulfanyl group and an azepane moiety, which may contribute to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in cancer therapy. For instance:
- Mechanism of Action: The compound has shown to induce apoptosis in cancer cell lines through the inhibition of specific pathways involved in cell proliferation. Its structural characteristics allow it to interact effectively with target proteins, enhancing its anticancer activity .
Neuroprotective Effects
The neuroprotective properties of pyrimidine compounds have been explored, particularly concerning neurodegenerative diseases like Alzheimer's:
- Cholinesterase Inhibition: Compounds in this class have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline. This suggests that this compound may possess similar effects .
Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Induces apoptosis via protein interaction | |
Antiviral | Potential inhibition of HIV replication | |
Neuroprotective | Inhibition of AChE and BuChE |
Case Studies
- Anticancer Study : A study demonstrated that a related pyrimidine compound exhibited significant cytotoxicity in FaDu hypopharyngeal tumor cells, indicating that structural modifications could enhance biological activity .
- Neuroprotective Study : Research on piperidine derivatives revealed that certain modifications led to improved inhibition of cholinesterases, suggesting a pathway for developing neuroprotective agents .
Properties
IUPAC Name |
1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-10-9-11(14-12(13-10)16-2)15-7-5-3-4-6-8-15/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWYKQQCAAGORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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